molecular formula C18H20N2O7 B12192128 N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

Cat. No.: B12192128
M. Wt: 376.4 g/mol
InChI Key: OORNXEUTFWNWBH-UHFFFAOYSA-N
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Description

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol.

    Acetylation: The hydroxyl group of the chromen-5-ol is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Glycylglycine Coupling: The acetylated product is then coupled with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromen ring.

    Reduction: Reduced forms of the chromen ring.

    Substitution: Substituted derivatives at the acetyl group.

Scientific Research Applications

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticoagulant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in oxidative stress and inflammation.

    Pathways: Inhibition of enzyme activity leading to reduced oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
  • 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
  • 7-Methylcoumarin

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-9-4-12(17-10(2)11(3)18(25)27-13(17)5-9)26-8-15(22)19-6-14(21)20-7-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

OORNXEUTFWNWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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